Chain-Length-Dependent Substrate Inhibition Threshold at C12
3-Oxododecanoyl-CoA (C12) and longer-chain 3-oxoacyl-CoAs exhibit pronounced substrate inhibition with purified peroxisomal 3-oxoacyl-CoA thiolase A and SCP-2/thiolase, a phenomenon not observed with medium-chain substrates like 3-oxooctanoyl-CoA (C8) or 3-oxodecanoyl-CoA (C10) [1]. This indicates a fundamental shift in enzyme-substrate interaction at the C12 threshold, marking 3-oxododecanoyl-CoA as the entry point into a distinct kinetic regime.
| Evidence Dimension | Occurrence of substrate inhibition |
|---|---|
| Target Compound Data | Yes, substrate inhibition occurs at elevated concentrations |
| Comparator Or Baseline | 3-Oxooctanoyl-CoA (C8) and 3-Oxodecanoyl-CoA (C10) show no substrate inhibition |
| Quantified Difference | Qualitative difference; onset of inhibition begins at C12 chain length |
| Conditions | Purified rat liver peroxisomal thiolase A and SCP-2/thiolase; assay monitored at 233 nm without albumin |
Why This Matters
This non-linear kinetic behavior means that experimental results (e.g., IC50 values, reaction rates) obtained with shorter-chain analogs cannot be reliably extrapolated to 3-oxododecanoyl-CoA, necessitating its use for accurate long-chain metabolic studies.
- [1] Antonenkov, V. D., et al. (1997). Substrate Specificities of 3-Oxoacyl-CoA Thiolase A and Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase Purified from Normal Rat Liver Peroxisomes. J. Biol. Chem., 272, 26023-26031. View Source
